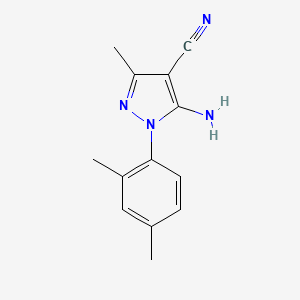
N-(2-Chloro-6-formylpyridin-3-yl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloro-6-formylpyridin-3-yl)pivalamide, commonly referred to as CPPA, is a synthetic compound with a wide range of applications in the fields of biochemistry, pharmacology, and molecular biology. It is a versatile reagent that can be used for a variety of purposes, such as the synthesis of a variety of small molecules, the detection of protein-protein interactions, and the study of enzyme kinetics. CPPA has also been used in the development of various therapeutic agents, such as anti-cancer drugs, antiviral drugs, and anti-inflammatory drugs.
Wissenschaftliche Forschungsanwendungen
Synthesis and Neuroleptic Activity
N-(2-Chloro-6-formylpyridin-3-yl)pivalamide and its derivatives have been extensively studied for their potential neuroleptic activity. The synthesis of benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines (cyclic alkane-1,2-diamines) has led to the development of potential neuroleptics. These compounds show significant inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential use in treating psychosis with fewer side effects compared to traditional neuroleptics (Iwanami et al., 1981).
Pharmacokinetics and Anti-fibrotic Properties
The pharmacokinetics and metabolism of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide derivatives have been explored, particularly focusing on their potential as anti-fibrotic drugs. Studies on compounds like IN-1130 have shown that they exhibit high bioavailability and are readily distributed into major organs like the liver, kidneys, and lungs. Such compounds are found to suppress renal and hepatic fibrosis, and also exert anti-metastatic effects, highlighting their potential in anti-fibrotic therapy (Kim et al., 2008).
Metabolic Disposition and Conjugation
The metabolic disposition of derivatives of N-(2-Chloro-6-formylpyridin-3-yl)pivalamide has been an area of focus. For instance, studies on N-(1-methyl-3,3-diphenylpropyl) formamide in rats have led to the identification of water-soluble metabolites and their structures, offering insights into the drug's metabolism and potential therapeutic applications (Mutlib et al., 1990).
Neuroprotective and Anti-inflammatory Properties
N-(2-Chloro-6-formylpyridin-3-yl)pivalamide derivatives have also shown promise in neuroprotective applications. Derivatives like 6-Formylpterin (6FP) have been found to exhibit strong neuroprotective effects against transient ischemia-reperfusion injury. The development of novel chemical derivatization of 6FP has been aimed at increasing solubility and enhancing its physiological activities, opening new avenues for the treatment of conditions caused by the lack of oxygen supply (Nonogawa et al., 2006).
Eigenschaften
IUPAC Name |
N-(2-chloro-6-formylpyridin-3-yl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-11(2,3)10(16)14-8-5-4-7(6-15)13-9(8)12/h4-6H,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRCTDNVNSXRKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673903 |
Source


|
| Record name | N-(2-Chloro-6-formylpyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-6-formylpyridin-3-yl)pivalamide | |
CAS RN |
1142191-76-1 |
Source


|
| Record name | N-(2-Chloro-6-formyl-3-pyridinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142191-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chloro-6-formylpyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-broMo-N-Methylbenzo[d]oxazol-2-aMine](/img/structure/B581222.png)
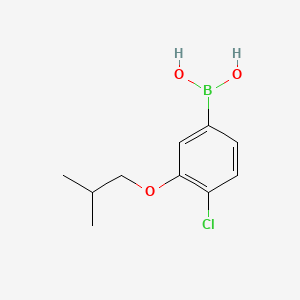
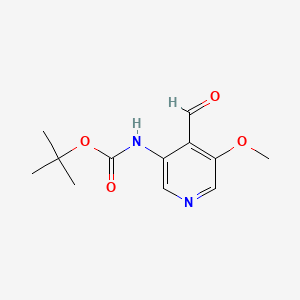
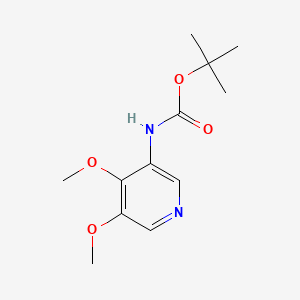
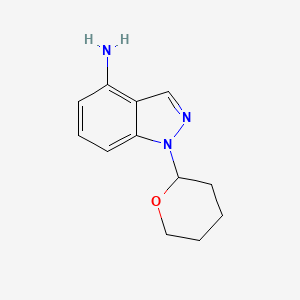

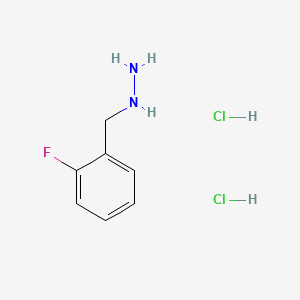

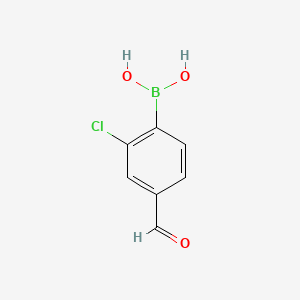
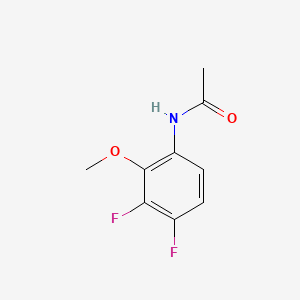
![6-Bromo-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B581240.png)
